molecular formula C6H9FO2 B1442686 1-(Fluoromethyl)cyclobutane-1-carboxylic acid CAS No. 1553867-84-7

1-(Fluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B1442686
CAS No.: 1553867-84-7
M. Wt: 132.13 g/mol
InChI Key: AGPYMWSEOIOIPD-UHFFFAOYSA-N
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Description

Structural classification and nomenclature

This compound belongs to the class of fluorinated aliphatic carboxylic acids and represents a specific subset of cyclobutane derivatives bearing both fluoroalkyl and carboxyl functional groups. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being this compound. The molecular formula is established as C6H9FO2, corresponding to a molecular weight of 132.13 daltons.

The structural architecture of this compound features a central cyclobutane ring system substituted at the 1-position with both a fluoromethyl group and a carboxylic acid functionality. The Chemical Abstracts Service has assigned the registry number 1553867-84-7 to this compound, providing a unique identifier for chemical databases and literature searches. The compound exhibits the canonical Simplified Molecular Input Line Entry System representation as C1CC(C1)(CF)C(=O)O, which clearly delineates the connectivity pattern within the molecular framework.

According to structural analysis data, the compound possesses several notable molecular descriptors that influence its chemical behavior and biological activity. The calculated logarithm of the partition coefficient (LogP) value is reported as 1.17, indicating moderate lipophilicity. The molecular structure contains nine heavy atoms with two rotatable bonds, contributing to its conformational flexibility. The polar surface area is calculated as 37 square angstroms, which falls within the range typically associated with compounds capable of crossing biological membranes.

The stereochemical considerations of this compound are particularly important given the presence of the quaternary carbon center at the 1-position of the cyclobutane ring. The compound exists as a single constitutional isomer, though the fluoromethyl substituent can adopt different conformational arrangements relative to the carboxyl group. Computational studies suggest that the most stable conformation minimizes steric interactions between the fluoromethyl and carboxyl functionalities while maintaining optimal orbital overlap within the cyclobutane framework.

Historical development and significance

The development of this compound emerged from the broader historical context of organofluorine chemistry advancement and the specific interest in cyclobutane-derived building blocks for pharmaceutical applications. The systematic study of fluoroalkyl-substituted cyclobutane derivatives gained momentum in the early 21st century as researchers recognized the unique properties imparted by the combination of ring strain and fluorine substitution.

The first comprehensive synthetic approaches to 1-(fluoromethyl)cyclobutanecarboxylic acid and related derivatives were developed through collaborative research efforts involving Ukrainian institutions, particularly the Institute of Organic Chemistry of the National Academy of Sciences of Ukraine and Enamine Limited. These pioneering studies established reliable methodologies for accessing fluoromethyl-substituted cyclobutane building blocks on preparative scales, with reported yields reaching up to 97 grams for target compounds.

The historical significance of this compound lies in its role as a representative member of a new class of fluorinated building blocks that bridge the gap between traditional cycloalkane chemistry and modern fluorine-containing pharmaceutical intermediates. Research conducted by Demchuk and Grygorenko demonstrated that the acid-base properties of fluoromethyl-substituted cyclobutane derivatives follow predictable patterns based on the electron-withdrawing effects of fluorine atoms. Their investigations revealed that the presence of the fluoromethyl group significantly influences the acidity of the carboxylic acid functionality, with measured changes in dissociation constant values providing quantitative insights into electronic effects.

The development of synthetic methodologies for accessing this compound has been closely tied to advances in fluorination chemistry and cyclobutane ring construction techniques. Early synthetic approaches utilized traditional methods such as Swern oxidation of hydroxymethyl precursors followed by fluorination reactions using reagents like tetramethylammonium fluoride. These methodologies were subsequently refined to enable multigram-scale synthesis, making the compound accessible for broader research applications and potential commercial development.

The compound's historical development has been further influenced by the growing recognition of fluorinated cyclobutanes as valuable bioisosteres in medicinal chemistry. The unique combination of metabolic stability conferred by the fluorine atom and the conformational rigidity provided by the cyclobutane ring has made compounds like this compound attractive scaffolds for drug discovery programs targeting various therapeutic areas.

Position in contemporary organic chemistry research

In contemporary organic chemistry research, this compound occupies a prominent position as both a synthetic intermediate and a model compound for understanding structure-activity relationships in fluorinated molecules. Current research efforts focus on several key areas that highlight the compound's relevance to modern chemical science and its potential applications in various technological sectors.

Recent quantum chemical studies have provided detailed insights into the energetics and conformational preferences of fluorinated cyclobutane derivatives, including this compound. Investigations conducted at the G3MP2B3 level of theory have examined the effects of fluorination on cyclobutane systems, revealing that fluorine substitution significantly alters molecular properties such as conformation, polarity, and lipophilicity. These computational studies have demonstrated that fluorination of cyclobutane is thermodynamically favorable overall, with specific insights into the relative stability of different substitution patterns and stereochemical arrangements.

Contemporary synthetic chemistry research has expanded the scope of accessible fluorinated cyclobutane derivatives through innovative methodological developments. Recent publications have described efficient approaches to the synthesis of fluoroalkyl-containing cyclobutane building blocks on decagram scales, demonstrating the maturation of synthetic methodologies in this area. These advances have enabled comparative studies of different fluorinated cyclobutane isomers and their physicochemical properties, providing valuable data for structure-based design efforts.

The compound's position in contemporary research is further strengthened by its role in structure-activity relationship studies within medicinal chemistry programs. Recent investigations have focused on understanding how the specific positioning and stereochemistry of fluoroalkyl substituents influence biological activity and pharmacokinetic properties. Research conducted on cis-1,2-disubstituted cyclobutane derivatives has revealed distinct features compared to trans-isomeric counterparts, particularly regarding lipophilicity and conformational behavior.

Property Value Reference
Molecular Formula C6H9FO2
Molecular Weight 132.13 g/mol
CAS Registry Number 1553867-84-7
LogP 1.17
Heavy Atom Count 9
Rotatable Bond Count 2
Polar Surface Area 37 Ų

Advanced analytical techniques have enabled detailed characterization of this compound and related compounds, contributing to a comprehensive understanding of their physical and chemical properties. Predicted collision cross-section data for various ionization states provide valuable information for mass spectrometric identification and quantification in complex mixtures. These analytical advances support the compound's utility in both fundamental research and applied chemistry applications.

Contemporary research has also emphasized the importance of understanding the electronic effects of fluoroalkyl substituents on cyclobutane ring systems. Systematic studies of acid-base properties have revealed that the electron-withdrawing nature of the fluoromethyl group leads to predictable changes in dissociation constants, with implications for the design of compounds with specific physicochemical profiles. These findings contribute to the broader understanding of how fluorine substitution can be used to fine-tune molecular properties for specific applications.

The development of specialized synthetic methodologies for accessing fluorinated cyclobutane derivatives has positioned this compound as a valuable benchmark compound for evaluating new synthetic approaches. Recent advances in strain-release chemistry and fluoroalkylation reactions have expanded the toolkit available for constructing complex fluorinated molecular architectures, with implications extending beyond cyclobutane chemistry to broader areas of synthetic organic chemistry.

Properties

IUPAC Name

1-(fluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c7-4-6(5(8)9)2-1-3-6/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPYMWSEOIOIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553867-84-7
Record name 1-(fluoromethyl)cyclobutane-1-carboxylic acid
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Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with ethyl 1-(hydroxymethyl)cyclobutanecarboxylate , a known cyclobutane derivative bearing a hydroxymethyl substituent at the 1-position. This compound can also be converted to the corresponding aldehyde via Swern oxidation , providing a reactive intermediate for subsequent fluorination steps.

Fluorination Step

The critical fluorination step involves converting the hydroxymethyl group to the fluoromethyl substituent. This is achieved by:

  • Converting the hydroxymethyl group into a mesylate intermediate through reaction with methanesulfonyl chloride under controlled low temperatures (below –10 °C) to avoid side reactions.
  • The crude mesylate is then reacted with trimethylamine trihydrofluoride (TMAF) in toluene at reflux overnight. This nucleophilic fluorination replaces the mesylate group with a fluorine atom, yielding the fluoromethyl-substituted cyclobutane ester intermediate.

The reaction progress is monitored by ^1H NMR spectroscopy, and additional TMAF can be added if incomplete conversion is observed.

Hydrolysis of the Ester to Carboxylic Acid

The fluoromethyl cyclobutane ester is then subjected to alkaline hydrolysis:

  • The ester is dissolved in methanol and treated with sodium hydroxide (NaOH).
  • After stirring for approximately 2 hours, the reaction mixture is acidified to pH ~3 using hydrochloric acid.
  • The carboxylic acid is extracted into an organic solvent (e.g., dichloromethane), washed, dried, and concentrated to yield 1-(Fluoromethyl)cyclobutane-1-carboxylic acid as a colorless oil or solid depending on purification.

Purification and Yield

The crude product from the hydrolysis step is purified by standard organic extraction and drying procedures. The overall yield of the acid from the aldehyde intermediate is reported to be approximately 58% . The process allows for multigram scale preparation, with isolated yields of up to 97 grams of the acid reported in laboratory settings.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Yield (%) Notes
Hydroxymethyl to Mesylate Methanesulfonyl chloride, base Below –10 °C Crude intermediate Used immediately in next step
Mesylate to Fluoromethyl TMAF in toluene, reflux overnight Reflux (~110 °C) Not isolated Monitored by ^1H NMR, additional TMAF added if needed
Ester Hydrolysis NaOH in MeOH, acidic workup Room temperature ~58% Acidified to pH ~3, extracted with CH2Cl2
Purification Organic extraction, drying Ambient Isolated multigram quantities Final product is colorless oil or solid

Mechanistic and Experimental Notes

  • The fluorination step exploits the nucleophilic substitution of the mesylate by fluoride ion from TMAF, which is a mild and effective fluorinating agent for introducing fluoromethyl groups.
  • The hydrolysis step is a standard saponification of the ester to the corresponding carboxylic acid.
  • Careful temperature control during mesylation and fluorination is critical to avoid side reactions and decomposition.
  • The synthetic route avoids the need for direct fluorination of the cyclobutane ring, focusing on functional group transformations at the substituent level.
  • The method has been validated for producing both 1-(fluoromethyl) and 1-(difluoromethyl) cyclobutane carboxylic acids, showing consistent electronic effects of fluorine substituents on acid-base properties.

Research Findings on Acid-Base Properties (Contextual)

Chemical Reactions Analysis

1-(Fluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Synthesis

1-(Fluoromethyl)cyclobutane-1-carboxylic acid serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its derivatives, including cyclobutanecarboxylate esters and amides, are valuable in drug development due to their structural uniqueness and potential biological activities. The compound can participate in various chemical transformations such as amide formation, which is essential for creating biologically active molecules .

Agrochemical Development

The compound is also utilized in the synthesis of agrochemicals. Its ability to undergo reactions that modify its structure makes it suitable for developing new pesticides or herbicides that can effectively target specific agricultural pests while minimizing environmental impact.

Material Science

In material science, this compound can be employed to create advanced materials with unique properties. Its chemical structure allows for the modification of polymer properties, potentially leading to materials with enhanced durability or specific functional characteristics.

Research into the biological activity of this compound is still emerging but indicates potential pharmacological properties:

  • Antimicrobial and Anticancer Activities : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anticancer effects, indicating that this compound may also possess similar properties .
  • Binding Affinity Studies : Interaction studies reveal that fluorinated compounds often show enhanced binding affinity to proteins and enzymes due to increased hydrophobic interactions, potentially leading to significant biological effects .

Case Studies and Comparative Analysis

Compound NameStructure CharacteristicsUnique Features
2-(Fluoromethyl)cyclobutane-1-carboxylic acidSimilar cyclobutane structure but different position of fluoromethyl groupDifferent reactivity patterns due to position
3-(Trifluoromethyl)cyclobutane-1-carboxylic acidContains trifluoromethyl group instead of fluoromethylEnhanced electronic properties due to three fluorines
1-(Trifluoromethyl)cyclobutanecarboxylic acidTrifluoromethyl group at the same position as carboxylic acidIncreased lipophilicity and potential bioactivity

This table illustrates how variations in substituents affect the chemical properties and biological activities of related compounds, highlighting the distinctiveness of this compound.

Mechanism of Action

The mechanism by which 1-(Fluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

  • Fluorine vs. Amino Groups: FACBC’s fluorine atom enhances tumor specificity in PET imaging due to fluorine-18’s positron-emitting properties. In contrast, the fluoromethyl group in the target compound may improve lipophilicity and blood-brain barrier penetration compared to hydrophilic amino groups .
  • Aromatic vs. The fluoromethyl group offers a balance between steric effects and metabolic stability .
  • Carboxylic Acid Derivatives : Esters (e.g., methoxycarbonyl) and amides (e.g., methylcarbamoyl) modify solubility and reactivity. The free carboxylic acid in this compound allows for salt formation or conjugation, similar to FACBC’s use in radiopharmaceuticals .

Biological Activity

1-(Fluoromethyl)cyclobutane-1-carboxylic acid is an organic compound with notable structural features, including a cyclobutane ring and a fluoromethyl group, which contribute to its potential biological activity. Its chemical formula is C5_5H7_7F O2_2, and it has a molecular weight of approximately 132.11 g/mol. This compound is of interest in medicinal chemistry due to the influence of the fluorine atom on metabolic stability and interactions with biological targets.

The compound can undergo various chemical transformations, including amide formation and ring-opening reactions. These processes can lead to the synthesis of more complex molecules relevant in pharmaceuticals. The presence of the fluoromethyl group enhances its lipophilicity, which may improve its pharmacological properties.

Synthesis Methods

Several methods for synthesizing this compound have been reported, including:

  • Reactions with Amines : The carboxyl group can react with amines to form amides, which are crucial in biochemistry.
  • Ring-Opening Reactions : Under specific conditions, the cyclobutane ring can be opened to yield new compounds useful for further transformations.

Biological Activity

Research into the biological activity of this compound is still emerging. Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial and anticancer activities, indicating potential pharmacological properties for this compound as well.

Pharmacological Implications

The fluorine substitution can enhance binding affinity to various biological targets, potentially leading to significant biological effects such as:

  • Changes in Enzyme Activity : Enhanced hydrophobic interactions may improve the efficacy of enzyme inhibitors or activators.
  • Receptor Binding : The compound may interact favorably with receptors due to increased lipophilicity.

Case Studies and Research Findings

Recent studies have focused on the use of related compounds in imaging and therapeutic applications:

  • Anti-18F-FACBC in Prostate Cancer Imaging :
    • A study demonstrated that anti-18F-FACBC, a radiotracer related to cyclobutane derivatives, showed significant uptake in prostate carcinoma cells both in vitro and in vivo. This suggests that similar compounds could be effective in targeting cancerous tissues .
    • The biodistribution studies indicated high retention of radioactivity in tumor tissues compared to normal brain tissues, highlighting the potential for targeted cancer therapies .
  • Amino Acid Transport Studies :
    • Research on analogs of this compound revealed their role as substrates for amino acid transport systems in gliosarcoma cells. This indicates a mechanism through which these compounds could exert biological effects, particularly in cancer treatment .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructure CharacteristicsUnique Features
2-(Fluoromethyl)cyclobutane-1-carboxylic acidSimilar cyclobutane structure but different position of fluoromethyl groupDifferent reactivity patterns due to position
3-(Trifluoromethyl)cyclobutane-1-carboxylic acidContains trifluoromethyl group instead of fluoromethylEnhanced electronic properties due to three fluorines
1-(Trifluoromethyl)cyclobutanecarboxylic acidTrifluoromethyl group at the same position as the carboxylic acidIncreased lipophilicity and potential bioactivity

These comparisons highlight how structural variations impact the biological activity and chemical properties of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(fluoromethyl)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis often involves fluorination of precursor cyclobutane derivatives. For example, radical-polar crossover fluorination using redox-active esters (RAEs) has been applied to similar cyclobutane carboxylic acids. A general procedure includes coupling the carboxylic acid with N-hydroxyphthalimide (NHPI) via N,N'-diisopropylcarbodiimide (DIC) activation, followed by fluoromethylation under photoredox catalysis . Optimization may involve adjusting equivalents of fluorinating agents (e.g., Selectfluor) and reaction time to improve yield.
  • Key Parameters :

StepReagents/ConditionsYield Optimization
Ester activationDIC, DMAP, NHPI1.4 equiv DIC, 0.05 equiv DMAP
FluorinationSelectfluor, blue LED24–48 h reaction time

Q. How can researchers characterize the stereoelectronic effects of the fluoromethyl group in this compound?

  • Methodology : Use NMR spectroscopy (e.g., 19F^{19}\text{F} NMR) to assess electronic effects. Computational modeling (DFT) can predict bond angles and charge distribution. For steric analysis, X-ray crystallography or NOE experiments in NMR reveal spatial constraints imposed by the fluoromethyl group .
  • Example : In cyclobutane derivatives, fluorination reduces pKa by ~1–2 units compared to non-fluorinated analogues due to electron-withdrawing effects .

Q. What protocols are recommended for purifying this compound?

  • Methodology : Flash chromatography using gradients of ethyl acetate/hexanes (10–25%) is effective for intermediates. Final purification may require recrystallization from ethanol/water mixtures. HPLC (C18 column, acidic mobile phase) ensures >95% purity for biological studies .

Advanced Research Questions

Q. How does the fluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The fluoromethyl group enhances electrophilicity at the cyclobutane ring via inductive effects, accelerating SN2 reactions. However, steric hindrance from the cyclobutane ring may limit accessibility. Kinetic studies using LC-MS can track intermediate formation .
  • Case Study : In methyl 2-cyanocyclobutane-1-carboxylate, fluorination increases cyanide displacement rates by 3-fold compared to non-fluorinated analogues .

Q. What strategies mitigate strain-induced instability in cyclobutane derivatives during peptide stapling?

  • Experimental Design : Incorporate fluoromethyl groups at strategic positions to balance ring strain and conformational rigidity. For example, (E/Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid derivatives enable ring-closing metathesis (RCM) with Grubbs catalyst, forming stable stapled peptides .
  • Optimization Tips :

  • Use DMF as solvent to enhance solubility.
  • Monitor reaction via MALDI-TOF to confirm stapling efficiency.

Q. How can discrepancies in biodistribution data for fluorinated cyclobutane tracers be analyzed?

  • Data Analysis : Compare PET imaging results (e.g., 18F^{18}\text{F}-labeled analogues) across tumor models. Contradictions may arise from differences in tumor receptor expression or tracer metabolism. Use compartmental modeling to distinguish uptake mechanisms (e.g., amino acid transport vs. passive diffusion) .
  • Case Example : [18F^{18}\text{F}]FACBC shows higher prostate tumor uptake than [11C^{11}\text{C}]methionine due to reduced renal clearance, highlighting the fluoromethyl group’s impact on pharmacokinetics .

Q. What computational tools predict retrosynthetic pathways for fluorinated cyclobutane building blocks?

  • Tools : Leverage databases like Pistachio, BKMS_METABOLIC, and Reaxys for high-accuracy retrosynthesis. Machine learning models (e.g., ASKCOS) prioritize routes based on precursor availability and step economy .
  • Workflow :

Input SMILES of target compound.

Filter routes by feasibility (plausibility score >0.5).

Validate top candidates via microfluidic reaction screening.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Fluoromethyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
1-(Fluoromethyl)cyclobutane-1-carboxylic acid

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